N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine
CAS No.: 2097917-40-1
Cat. No.: VC6338276
Molecular Formula: C14H12F2N4O
Molecular Weight: 290.274
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097917-40-1 |
|---|---|
| Molecular Formula | C14H12F2N4O |
| Molecular Weight | 290.274 |
| IUPAC Name | (3,4-difluorophenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C14H12F2N4O/c15-11-4-3-9(6-12(11)16)14(21)20-7-10(8-20)18-13-2-1-5-17-19-13/h1-6,10H,7-8H2,(H,18,19) |
| Standard InChI Key | QEGDCSZBYAMNNU-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)NC3=NN=CC=C3 |
Introduction
Synthesis Pathway
The synthesis of N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine likely involves multistep reactions:
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Formation of Azetidine Intermediate:
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Azetidine derivatives can be synthesized by cyclization reactions involving amines and halogenated precursors.
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The introduction of the difluorobenzoyl group is achieved through acylation reactions using 3,4-difluorobenzoyl chloride.
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Functionalization with Pyridazine:
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Pyridazine derivatives are typically introduced through nucleophilic substitution or coupling reactions.
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The amination step links the azetidine intermediate to the pyridazine scaffold.
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These steps require controlled conditions to preserve the integrity of sensitive functional groups like fluorine.
Potential Applications
This compound's structure indicates potential applications in medicinal chemistry:
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Pharmacological Potential:
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The pyridazine nucleus is known for its role in bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties.
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The azetidine moiety is often found in molecules with enhanced biological activity due to its constrained geometry.
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Fluorinated benzoyl groups are widely used in drug design to improve metabolic stability and membrane permeability.
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Drug Discovery:
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Similar compounds have been investigated as kinase inhibitors, antifungal agents, and enzyme modulators.
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Molecular docking studies could reveal interactions with specific biological targets such as enzymes or receptors.
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Analytical Characterization
To confirm the identity and purity of N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine, various analytical techniques are employed:
| Technique | Purpose | Expected Results |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | Peaks corresponding to aromatic protons (pyridazine), aliphatic protons (azetidine). |
| Mass Spectrometry | Molecular weight confirmation | Peak at ~263 m/z (molecular ion). |
| IR Spectroscopy | Functional group identification | Carbonyl stretch (~1700 cm), C-F stretch (~1100 cm). |
| HPLC/LC-MS | Purity assessment and compound quantification | Single sharp peak indicating high purity. |
Research Findings and Future Directions
While specific studies on this compound are not directly available in current literature, its structural analogs have demonstrated significant biological activities:
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Anticancer Activity:
Pyridazine derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting key cellular pathways. -
Antimicrobial Potential:
Fluorinated aromatic compounds are often explored for antibacterial or antifungal properties due to their enhanced interaction with microbial enzymes. -
Structure Optimization for Drug Development:
Modifications to the azetidine or pyridazine rings could lead to derivatives with improved potency or selectivity for therapeutic targets.
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